Einecs 275-924-2

COX-2 selectivity Anti-inflammatory NSAID-sparing

Einecs 275-924-2, formally designated as 4-benzoylsalicylic acid compound with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine (Chlorpromazine Hibenzate, JAN), is a pharmaceutical salt with molecular formula C31H29ClN2O4S and molecular weight 561.09 g/mol. This compound integrates two pharmacologically active moieties: the chlorpromazine cation, a first-generation phenothiazine antipsychotic acting as a dopamine D2 receptor antagonist , and the 4-benzoylsalicylic acid (hibenzate/BzSA) anion, an independently bioactive phenolic acid with demonstrated IKKβ kinase inhibition, dual COX-2/5-LOX suppression, and systemic acquired resistance (SAR) induction in plants.

Molecular Formula C31H29ClN2O4S
Molecular Weight 561.1 g/mol
CAS No. 71735-13-2
Cat. No. B12710747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 275-924-2
CAS71735-13-2
Molecular FormulaC31H29ClN2O4S
Molecular Weight561.1 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C17H19ClN2S.C14H10O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h3-4,6-9,12H,5,10-11H2,1-2H3;1-8,15H,(H,17,18)
InChIKeyARTWWZBSXAHLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorpromazine Hibenzate (CAS 71735-13-2) – Dual-Pharmacophore Salt for Antipsychotic and Anti-Inflammatory Research Applications


Einecs 275-924-2, formally designated as 4-benzoylsalicylic acid compound with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine (Chlorpromazine Hibenzate, JAN), is a pharmaceutical salt with molecular formula C31H29ClN2O4S and molecular weight 561.09 g/mol [1]. This compound integrates two pharmacologically active moieties: the chlorpromazine cation, a first-generation phenothiazine antipsychotic acting as a dopamine D2 receptor antagonist [2], and the 4-benzoylsalicylic acid (hibenzate/BzSA) anion, an independently bioactive phenolic acid with demonstrated IKKβ kinase inhibition, dual COX-2/5-LOX suppression, and systemic acquired resistance (SAR) induction in plants [3]. Unlike the ubiquitous hydrochloride salt, the hibenzate salt is specifically recognized under the Japanese Accepted Name (JAN) system and marketed as Contomin in Japan [1].

Why Chlorpromazine Hibenzate (CAS 71735-13-2) Cannot Be Replaced by Generic Chlorpromazine Salts or Isolated BzSA


Generic substitution among chlorpromazine salts is not pharmacologically or physicochemically neutral. Chlorpromazine hydrochloride (MW 355.3) delivers the antipsychotic cation with high aqueous solubility (>100 mg/mL) and rapid absorption, but the counterion contributes no independent therapeutic activity [1]. Conversely, the hibenzate salt (MW 561.1) incorporates the 4-benzoylsalicylic acid anion, which independently inhibits IKKβ-mediated NF-κB activation and suppresses COX-2 and 5-LOX expression more potently than acetylsalicylic acid at equimolar concentrations [2]. The larger organic counterion also reduces aqueous solubility relative to the hydrochloride salt, altering dissolution and potentially bioavailability profiles [3]. Neither the hydrochloride salt nor the phenolphthalinate salt (MW 639.2) provides the dual pharmacophore contributed by the hibenzate anion. Simply mixing chlorpromazine hydrochloride with free BzSA does not reproduce the defined stoichiometry (1:1 molar ratio) and solid-state properties of the pre-formed salt [1]. These differences have practical implications for dosing equivalence, formulation strategy, and any research application exploiting the anti-inflammatory activity of the BzSA moiety alongside dopaminergic antagonism.

Quantitative Differentiation Evidence for Chlorpromazine Hibenzate (CAS 71735-13-2) vs. Comparators


COX-2 vs. COX-1 Differential Inhibition: BzSA Moiety vs. Acetylsalicylic Acid at Equimolar Concentration

At an equimolar concentration of 4.2 mM in vitro, the BzSA moiety of CAS 71735-13-2 exhibits a fundamentally different COX inhibition profile compared to acetylsalicylic acid (ASA). BzSA achieved only 10% COX-1 inhibition while attaining 35% COX-2 inhibition, yielding a COX-2/COX-1 inhibition ratio of 3.5. In contrast, ASA at the same 4.2 mM concentration produced 95% COX-1 inhibition and merely 11% COX-2 inhibition, a COX-2/COX-1 ratio of 0.12 [1]. This represents an approximately 30-fold differential in COX isoform selectivity favoring COX-2 sparing of COX-1 for BzSA relative to ASA.

COX-2 selectivity Anti-inflammatory NSAID-sparing IKK-beta kinase

NF-κB Pathway Suppression: BzSA Down-Regulates IKKβ/NF-κB Cascade More Potently Than Aspirin in Macrophages

In LPS-stimulated RAW 264.7 murine macrophages, BzSA pre-treatment down-regulated phospho-IKK-α/β levels to a greater extent than ASA in a dose-responsive manner, as measured by Western blotting. At the functional level, BzSA pre-treatment completely suppressed LPS-stimulated IL-6 expression at 200 µM, whereas ASA inhibited IL-6 only partially and in a less effective dose-dependent manner. BzSA also reduced p-NF-κBp65 levels in a dose-dependent manner, while ASA-treated cells showed minimal reduction of p-NF-κBp65 [1].

NF-kappaB signaling IKK-beta phosphorylation TNF-alpha Macrophage inflammation

Tobacco Mosaic Virus (TMV) Lesion Reduction: BzSA Outperforms Both Salicylic Acid and Acetylsalicylic Acid in Plant Systemic Acquired Resistance

In tobacco plants, BzSA treatment reduced TMV-induced lesion number on local leaves by 43.8% compared to untreated controls, versus 23.9% reduction with ASA and only 7.8% reduction with salicylic acid (SA) at 72 hours post-treatment. In systemic (untreated distal) leaves, BzSA reduced lesion numbers by 52.9% at 24h and 51.9% at 72h, compared to ASA (22.7% at 24h; 49.8% at 72h) and SA (12.7% at 24h; 39.6% at 72h). Lesion diameter reduction in systemic leaves at 72h was 65.4% for BzSA, compared to 50.2% for ASA and 34.6% for SA [1]. BzSA treatment also induced SAR marker gene expression (NPR1, PR genes, HSR203, SIPK, WIPK) and conferred resistance even in SA-deficient transgenic NahG Arabidopsis plants [2].

Systemic acquired resistance Tobacco mosaic virus Plant immunity NPR1 gene expression

Salt-Form Physicochemical Differentiation: Chlorpromazine Hibenzate vs. Hydrochloride – Solubility, Molecular Weight, and Dose Equivalence

Chlorpromazine hibenzate (MW 561.1 g/mol) differs substantially in physicochemical properties from chlorpromazine hydrochloride (MW 355.3 g/mol). The hydrochloride salt exhibits high aqueous solubility (>100 mg/mL), facilitating rapid dissolution and absorption for immediate-release oral or injectable formulations [1]. The hibenzate counterion, a larger organic anion (C14H10O4, MW 242.2), reduces aqueous solubility compared to the hydrochloride, consistent with the general principle that larger, more lipophilic counterions decrease water solubility of basic drug salts [2]. This translates to a dose conversion factor: approximately 185 mg of chlorpromazine hibenzate is required to deliver the chlorpromazine equivalent of a 100 mg hydrochloride dose [2]. By comparison, chlorpromazine phenolphthalinate (MW 639.2 g/mol) carries an even larger counterion (phenolphthalein-derived), further reducing solubility and altering release characteristics in a different profile [3].

Salt form selection Pharmaceutical formulation Aqueous solubility Dose conversion

Dual Pharmacophore: Combined Dopamine D2 Antagonism and IKKβ/NF-κB Inhibitory Activity in a Single Defined Chemical Entity

CAS 71735-13-2 constitutes a single, stoichiometrically defined chemical entity (1:1 salt) that simultaneously delivers chlorpromazine—a validated dopamine D2 receptor antagonist with established antipsychotic efficacy [1]—and 4-benzoylsalicylic acid, an inhibitor of the IKKβ/NF-κB signaling cascade with dual COX-2/5-LOX suppression activity that exceeds aspirin in multiple in vitro assays [2]. This contrasts with the hydrochloride salt (CAS 69-09-0), which provides only the antipsychotic pharmacophore, and with the phenolphthalinate salt (CAS 102974-44-7), whose counterion lacks the documented anti-inflammatory mechanism of BzSA. The dual-pharmacophore architecture is of particular research interest given the emerging evidence for inflammatory pathway dysregulation in schizophrenia and other neuropsychiatric disorders, where NF-κB activation and pro-inflammatory cytokine elevation (IL-6, TNF-α) have been implicated in disease pathophysiology [2].

Dual pharmacophore Dopamine D2 antagonist Neuroinflammation Schizophrenia

Validated Research and Industrial Application Scenarios for Chlorpromazine Hibenzate (CAS 71735-13-2)


Neuroinflammation Research Models Requiring Concurrent Dopamine D2 Antagonism and NF-κB Pathway Inhibition

In preclinical models where both dopaminergic signaling modulation and inflammatory cytokine suppression are mechanistically relevant—such as maternal immune activation models of schizophrenia, LPS-induced neuroinflammation, or microglial activation assays—CAS 71735-13-2 provides a single-agent intervention. The chlorpromazine cation blocks D2 receptors [1], while the BzSA anion independently suppresses LPS-stimulated IKKβ phosphorylation, NF-κBp65 nuclear translocation, and downstream IL-6/TNF-α production more effectively than aspirin at 200 µM [2]. This eliminates the need to co-administer separate antipsychotic and anti-inflammatory agents with potentially discordant pharmacokinetics.

COX-2-Selective Anti-Inflammatory Research with COX-1 Sparing Profile

For studies requiring COX-2 inhibition while preserving COX-1-dependent physiological functions (gastrointestinal protection, platelet homeostasis), the BzSA moiety demonstrates 35% COX-2 inhibition with only 10% COX-1 inhibition at 4.2 mM, in stark contrast to aspirin's 95% COX-1 / 11% COX-2 profile at the identical concentration [2]. This makes the compound suitable as a tool molecule or lead scaffold for developing anti-inflammatory agents with reduced gastrointestinal and bleeding risk, a key limitation of traditional NSAIDs. Researchers should note that the parent salt (not the isolated BzSA acid) carries the phenothiazine moiety, which must be accounted for in study design.

JAN-Regulated Pharmaceutical Formulation Development and Reference Standard Procurement

Chlorpromazine hibenzate is formally recognized under the Japanese Accepted Name (JAN) system and is marketed in Japan under the trade name Contomin [1]. For pharmaceutical manufacturers, analytical laboratories, and regulatory affairs teams requiring JAN-grade reference standards for quality control, method validation, or bioequivalence studies specific to the Japanese market, CAS 71735-13-2 is the definitive chemical entity. The hydrochloride salt, despite its broader global availability, does not serve as a substitute for hibenzate-specific monograph compliance. The dose conversion factor (approximately 185 mg hibenzate ≈ 100 mg hydrochloride equivalent) must be applied in formulation bridging studies [1].

Plant Systemic Acquired Resistance (SAR) Research and Crop Protection Discovery

The BzSA component of CAS 71735-13-2 has been validated as a potent SAR inducer in tobacco and Arabidopsis, reducing TMV lesion number by 52.9% in systemic leaves at 24h post-treatment, outperforming both salicylic acid (12.7%) and acetylsalicylic acid (22.7%) [3]. BzSA also induces SAR marker genes (NPR1, PR genes) and provides protection even in SA-deficient NahG Arabidopsis plants [4]. For agricultural biotechnology and crop protection discovery programs, the compound serves as a lead molecule for developing non-biocidal plant defense activators, with the advantage of a well-characterized synthetic route via benzoylation of salicylic acid [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Einecs 275-924-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.